11-Dehydro-txb2

Beschreibung

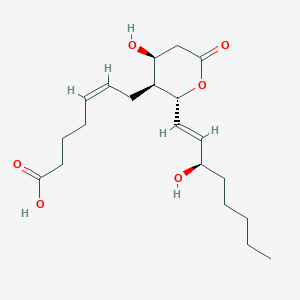

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYIVXDPWBUJBQ-UHHGALCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67910-12-7 | |

| Record name | 11-Dehydro-TXB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-DEHYDROTHROMBOXANE B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Cellular Origin of 11 Dehydro Thromboxane B2 Formation

Thromboxane (B8750289) A2 Biosynthesis from Arachidonic Acid

Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid, a polyunsaturated fatty acid typically esterified in the sn-2 position of membrane phospholipids. nih.gov The synthesis of TXA2 is initiated by the release of arachidonic acid from the cell membrane by the action of phospholipase A2. nih.gov Once liberated, arachidonic acid is available for metabolism by the cyclooxygenase (COX) pathway. nih.gov

Role of Cyclooxygenase Isoforms (COX-1 and COX-2)

The conversion of arachidonic acid to the intermediate prostaglandin (B15479496) H2 (PGH2) is catalyzed by the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. nih.govnih.govresearchgate.net Both isoforms metabolize arachidonic acid to PGH2, the precursor for all prostanoids, including thromboxanes. nih.govresearchgate.net

COX-1 is constitutively expressed in most tissues, including platelets. nih.govgpnotebook.com In platelets, COX-1 is the primary isoform responsible for producing the PGH2 that is subsequently converted to TXA2. gpnotebook.com This constitutive activity is crucial for maintaining homeostatic functions.

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, such as cytokines and lipopolysaccharides. gpnotebook.comtaylorandfrancis.com While COX-1 is the dominant isoform in platelets for TXA2 production, COX-2 can also contribute to prostanoid synthesis in other cell types, such as endothelial cells, particularly under inflammatory conditions. nih.govnih.gov

| Isoform | Expression | Primary Function in Thromboxane Pathway |

| COX-1 | Constitutive in most tissues, including platelets. | Catalyzes the conversion of arachidonic acid to PGH2 in platelets, leading to the synthesis of Thromboxane A2. nih.govgpnotebook.com |

| COX-2 | Inducible by inflammatory stimuli. | Can contribute to prostanoid synthesis in various cells, but COX-1 is the primary source for platelet-derived Thromboxane A2. nih.govnih.govgpnotebook.comtaylorandfrancis.com |

Thromboxane Synthase Activity

Following the formation of PGH2 by COX enzymes, the final step in the biosynthesis of TXA2 is catalyzed by thromboxane synthase (TXAS), an enzyme predominantly found in platelets and, to a lesser extent, in other cells like macrophages and neutrophils. nih.govwikipedia.org TXAS is a cytochrome P450 enzyme that facilitates the isomerization of the endoperoxide structure of PGH2 into the characteristic 6-membered ether-containing ring of TXA2. wikipedia.orgyoutube.com This enzymatic reaction is highly specific and efficient, ensuring the rapid production of TXA2 upon platelet activation. patsnap.com

Metabolism of Thromboxane A2 to 11-Dehydro-thromboxane B2

Thromboxane A2 is a highly potent but extremely unstable molecule, with a half-life of only about 30 seconds in aqueous solution. wikipedia.org Its biological actions are therefore localized to the immediate vicinity of its synthesis. To terminate its activity and facilitate excretion, TXA2 undergoes rapid metabolism through a series of enzymatic and non-enzymatic reactions.

Hydrolysis to Thromboxane B2

The primary and most rapid metabolic fate of TXA2 is its non-enzymatic hydrolysis to the biologically inactive but stable compound, thromboxane B2 (TXB2). wikipedia.orgreactome.orgwikipedia.org This reaction involves the cleavage of the unstable ether linkage in the TXA2 molecule. reactome.org The resulting TXB2 is a more stable compound that can be measured in biological fluids as an indicator of TXA2 production. nih.gov Studies in cynomolgus monkeys have suggested that TXA2 is first hydrolyzed to TXB2 before undergoing further enzymatic degradation. nih.gov

Enzymatic Conversion by 11-dehydroxythromboxane B2 Dehydrogenase (TXDH)

Following its formation, thromboxane B2 is further metabolized in the liver and other tissues. researchgate.net A key enzymatic step in this process is the conversion of TXB2 to 11-dehydro-thromboxane B2. This reaction is catalyzed by the enzyme 11-dehydroxythromboxane B2 dehydrogenase (TXDH). This enzyme oxidizes the hydroxyl group at the C-11 position of the TXB2 molecule to a keto group, resulting in the formation of 11-dehydro-TXB2. researchgate.net This metabolite is more stable than TXA2 and has a longer half-life, making it a reliable biomarker for assessing in vivo TXA2 synthesis. wikipedia.orgnih.govcaymanchem.com

Formation of Other Major Metabolites (e.g., 2,3-dinor-Thromboxane B2)

In addition to the formation of this compound, thromboxane B2 is also metabolized through beta-oxidation. This pathway leads to the formation of another major urinary metabolite, 2,3-dinor-thromboxane B2. nih.govnih.gov The measurement of both this compound and 2,3-dinor-TXB2 in urine provides a comprehensive and reliable index of systemic thromboxane A2 production. nih.gov

| Metabolite | Precursor | Key Metabolic Pathway | Significance |

| Thromboxane B2 (TXB2) | Thromboxane A2 | Non-enzymatic hydrolysis | Stable, inactive product used to estimate TXA2 levels. wikipedia.orgreactome.orgwikipedia.org |

| 11-Dehydro-thromboxane B2 | Thromboxane B2 | Enzymatic conversion by 11-dehydroxythromboxane B2 dehydrogenase (TXDH) | A major, long-lived metabolite used as a quantitative index of in vivo TXA2 formation. researchgate.netwikipedia.orgnih.gov |

| 2,3-dinor-Thromboxane B2 | Thromboxane B2 | Beta-oxidation | Another major urinary metabolite reflecting TXA2 biosynthesis. nih.govnih.gov |

Cellular and Tissue Sources of 11-Dehydro-thromboxane B2 Production

11-Dehydro-thromboxane B2 (this compound) is a major, stable, and long-lived metabolite of the chemically unstable Thromboxane A2 (TXA2). The measurement of this compound, typically in the urine, serves as a reliable method for monitoring in vivo, systemic TXA2 production. While considered biologically inactive for a long time, recent research has shown it can act as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), suggesting a potential role in allergic responses. The formation of its precursor, TXA2, is not confined to a single cell type, originating from both platelet and non-platelet sources.

Platelet-Derived Thromboxane Biosynthesis

The predominant source of systemic Thromboxane A2 is activated platelets. In these anucleated cells, the biosynthesis of TXA2 is a critical component of their activation and aggregation cascade, essential for hemostasis and thrombosis. The process is initiated by the release of arachidonic acid from the platelet's membrane phospholipids.

This arachidonic acid is then metabolized through a series of enzymatic steps:

Cyclooxygenase-1 (COX-1): Platelets exclusively express the COX-1 isoform of the cyclooxygenase enzyme. COX-1 converts arachidonic acid into the unstable intermediate, Prostaglandin G2 (PGG2), which is then rapidly converted to Prostaglandin H2 (PGH2).

Thromboxane-A Synthase: This enzyme, found abundantly in platelets, catalyzes the conversion of PGH2 into the highly potent but unstable TXA2.

Spontaneous Hydrolysis and Enzymatic Conversion: TXA2 has a very short half-life and is quickly hydrolyzed into the more stable, yet biologically inactive, Thromboxane B2 (TXB2).

Metabolism to 11-Dehydro-thromboxane B2: Following its release into circulation, TXB2 undergoes further metabolism, primarily in the liver. It is converted into several metabolites, including 2,3-dinor-TXB2 and, significantly, this compound, which are then excreted in the urine. Because most TXA2 is released from platelets, urinary this compound is regarded as a reliable index of in vivo platelet activity.

| Step | Substrate | Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| 1 | Arachidonic Acid | Cyclooxygenase-1 (COX-1) | Prostaglandin H2 (PGH2) | Platelet |

| 2 | Prostaglandin H2 (PGH2) | Thromboxane-A Synthase | Thromboxane A2 (TXA2) | Platelet |

| 3 | Thromboxane A2 (TXA2) | (Spontaneous Hydrolysis) | Thromboxane B2 (TXB2) | Circulation |

| 4 | Thromboxane B2 (TXB2) | 11-hydroxydehydrogenase and others | 11-Dehydro-thromboxane B2 | Liver/Systemic |

Non-Platelet Sources (e.g., Monocytes, Macrophages, Endothelial Cells)

While platelets are the primary contributors, other cell types can also synthesize TXA2, particularly under inflammatory conditions. These non-platelet sources include monocytes, macrophages, and endothelial cells. A key distinction of these sources is their utilization of the cyclooxygenase-2 (COX-2) enzyme pathway for TXA2 production.

The COX-2 enzyme is inducible and its expression is upregulated by inflammatory stimuli. This means that in states of systemic inflammation, often associated with conditions like atherosclerosis, the contribution of non-platelet sources to the total body production of TXA2 can become more significant. This COX-2 derived TXA2 production is not substantially affected by the low doses of aspirin (B1665792) typically used for antiplatelet therapy, which primarily target platelet COX-1.

| Feature | Platelet Source | Non-Platelet Sources (Monocytes, Macrophages, etc.) |

|---|---|---|

| Primary COX Isoform | COX-1 | COX-2 (inducible) |

| Primary Stimulus | Thrombotic stimuli (e.g., collagen, thrombin) | Inflammatory stimuli (e.g., cytokines) |

| Contribution | Major source under normal physiological conditions | Minor source, but increases during inflammation |

| Role | Hemostasis, thrombosis | Inflammation, atherosclerosis |

Contribution of Different Cell Types to Systemic Levels

The majority of systemic TXA2, and therefore its metabolite this compound, originates from platelet COX-1 activity. However, non-platelet sources are not insignificant. It is estimated that approximately 30% of the systemic production of TXA2 can be derived from non-platelet cells such as monocytes, macrophages, and endothelial cells.

The measurement of urinary this compound reflects the total systemic production of thromboxane from both COX-1 and COX-2 pathways. In clinical conditions characterized by both platelet activation and inflammation, such as diabetes mellitus and acute coronary syndromes, baseline levels of urinary this compound are found to be significantly elevated compared to healthy individuals. This elevation is thought to reflect both the heightened platelet hyperactivity common in these diseases and an increased systemic generation of thromboxane from non-platelet sources via the COX-2 pathway.

| Cellular Source | Primary Pathway | Estimated Contribution | Conditions for Increased Production |

|---|---|---|---|

| Platelets | COX-1 | ~70% | Hemostatic challenges, thrombosis |

| Monocytes/Macrophages, Endothelial Cells | COX-2 | ~30% | Systemic inflammation, atherosclerosis, diabetes |

Physiological and Pathophysiological Roles of 11 Dehydro Thromboxane B2 Pathways

Role in Hemostasis and Thrombosis Regulation

The pathway leading to the formation of 11-dehydro-TXB2 is central to the regulation of blood clotting and vascular tone. Its precursor, TXA2, is a key mediator in these processes, and levels of this compound provide a quantitative index of this activity. nih.govwikipedia.org

This compound serves as a primary biomarker for platelet activation. researchgate.netrupahealth.com Its parent compound, TXA2, is synthesized from arachidonic acid in activated platelets and is one of the most potent inducers of platelet aggregation. wikipathways.orgnih.gov Since TXA2 has a very short half-life of about 30 seconds, it is rapidly hydrolyzed to the more stable but inactive Thromboxane (B8750289) B2 (TXB2), which is then metabolized in the liver to this compound for excretion in the urine. wikipathways.orgjapsonline.comnih.gov

Elevated urinary levels of this compound are consistently observed in conditions characterized by heightened platelet activity. rupahealth.comnih.gov Studies have demonstrated significantly higher baseline excretion of this compound in patients with diabetes mellitus and acute coronary syndrome (ACS) compared to healthy individuals, reflecting an underlying state of platelet hyperactivity that can contribute to atherothrombosis. nih.govwjgnet.com For instance, one study noted that the mean baseline urinary this compound excretion in patients with diabetes was 69.5% higher than in healthy controls. nih.gov This heightened platelet activation is a key feature in the development of atherosclerotic plaques and the onset of thrombotic events. bohrium.com Therefore, measuring this metabolite provides a crucial window into the pro-thrombotic state of an individual. nih.govrupahealth.com

In addition to its role in platelet aggregation, the TXA2 pathway, indexed by this compound, is a significant contributor to vasoconstriction. nih.gov TXA2 itself is a potent vasoactive agent that acts on smooth muscle cells in blood vessel walls, causing them to contract. nih.gov This action is critical for hemostasis, as it helps to reduce blood flow at a site of injury. However, in pathological contexts, excessive TXA2-mediated vasoconstriction can contribute to hypertension and reduced blood flow in vital organs. The measurement of this compound reflects the systemic level of TXA2 biosynthesis, thereby providing an indirect measure of this vasoconstrictive potential. nih.govrupahealth.com

Involvement in Inflammatory Processes

The this compound pathway is intricately linked with systemic inflammation and oxidative stress, creating a feedback loop that can exacerbate vascular disease.

Research has established a clear association between urinary this compound levels and key markers of vascular inflammation. In patients with atherosclerotic cardiovascular disease, elevated this compound was significantly correlated with higher circulating levels of the cellular adhesion molecules P-selectin and E-selectin. nih.govnih.gov These molecules are involved in the recruitment of inflammatory cells to the vessel wall, a critical step in atherogenesis.

Furthermore, studies have identified correlations between this compound and high-sensitivity C-reactive protein (hs-CRP), a well-established biomarker of systemic inflammation. rupahealth.comnih.gov In a study of aspirin-naive men with metabolic syndrome, hs-CRP was found to be an independent predictor of this compound concentrations. nih.gov This connection suggests that chronic inflammatory states can enhance platelet activation and, consequently, thromboxane production. rupahealth.comlabcorp.com

| Biomarker | Patient Population | Key Finding | Reference |

|---|---|---|---|

| P-selectin | Stable Atherosclerotic Cardiovascular Disease | Significant positive correlation with urinary this compound (r=0.319). | nih.gov |

| E-selectin | Stable Atherosclerotic Cardiovascular Disease | Significant positive correlation with urinary this compound (r=0.245). | nih.gov |

| hs-CRP | Aspirin-Naive Males with Metabolic Syndrome | hs-CRP was an independent predictor of elevated this compound levels. | nih.gov |

| Homocysteine | Aspirin-Naive Males with Metabolic Syndrome | Found to be a predictor of urine this compound levels. | nih.govresearchgate.net |

Oxidative stress is a major determinant of platelet activation, and its interplay with the thromboxane pathway is significant. nih.gov An underlying systemic oxidative and inflammatory environment may sustain platelet activation irrespective of other factors. wjgnet.com Homocysteine, for example, is thought to increase platelet activity by inducing oxidative stress and causing endothelial dysfunction. nih.gov

Studies have shown a direct link between markers of oxidative stress, such as urinary 8-iso-prostaglandin F2α (8-iso-PGF2α), and this compound. nih.gov In patients with primary breast cancer, a condition associated with enhanced oxidative stress, urinary excretion of both 8-iso-PGF2α and this compound was significantly increased compared to controls. nih.gov The levels of 8-iso-PGF2α were found to be a significant predictor of this compound levels, suggesting that increased lipid peroxidation leads to a state of persistent platelet activation. nih.gov This link highlights a mechanism where oxidative damage directly promotes a pro-thrombotic state.

Contribution to Cardiovascular Pathogenesis

Given its role as an indicator of platelet activation, vasoconstriction, and inflammation, elevated this compound is a significant factor in the pathogenesis of cardiovascular disease. nih.gov High levels of this metabolite are associated with the development, progression, and destabilization of atherosclerotic plaques. nih.govbohrium.com

Mechanisms in Atherosclerosis Development and Progression

11-Dehydro-thromboxane B2, a stable metabolite of thromboxane A2, is increasingly recognized for its role in the development and progression of atherosclerosis. rupahealth.comnih.gov Elevated levels of urinary 11-dehydro-thromboxane B2 are considered a reliable indicator of in vivo platelet activation, a key process in the initiation and advancement of atherosclerotic plaques. rupahealth.commdpi.com

The pro-atherosclerotic effects of the pathway leading to 11-dehydro-thromboxane B2 are multifaceted. Thromboxane A2, its precursor, promotes platelet aggregation and vasoconstriction, contributing to the inflammatory environment within the arterial wall. rupahealth.comnih.gov This heightened platelet activity is a central element in atherogenesis. nih.gov Furthermore, studies have shown an association between urinary 11-dehydro-thromboxane B2 levels and vascular inflammation. mdpi.comnih.gov Specifically, these levels correlate with circulating markers of endothelial activation such as P-selectin and E-selectin. mdpi.com This suggests that the thromboxane pathway is involved in the interaction between leukocytes and the endothelium, a critical step in the formation of atherosclerotic lesions. nih.gov In patients with established atherosclerotic cardiovascular disease, higher levels of urinary 11-dehydro-thromboxane B2 are linked to a worse prognosis, indicating its role in disease progression. nih.gov

Table 1: Research Findings on 11-Dehydro-thromboxane B2 in Atherosclerosis

| Finding | Implication for Atherosclerosis |

|---|---|

| Elevated urinary 11-dehydro-thromboxane B2 reflects in vivo platelet activation. rupahealth.commdpi.com | Increased platelet activity is a key driver of atherosclerotic plaque formation. |

| 11-dehydro-thromboxane B2 levels are associated with vascular inflammation markers (P-selectin, E-selectin). mdpi.com | The thromboxane pathway contributes to the inflammatory processes within blood vessels. |

Role in Ischemic Events (e.g., Myocardial Infarction, Stroke)

The involvement of the 11-dehydro-thromboxane B2 pathway extends to acute ischemic events such as myocardial infarction and stroke. nih.gov Elevated levels of this metabolite have been identified as a potential predictive biomarker for major adverse cardiovascular events. nih.gov In patients with nonvalvular atrial fibrillation, a condition that increases the risk of stroke, higher urinary 11-dehydro-thromboxane B2 levels are associated with an increased risk of cardiovascular events and mortality, even in patients receiving anticoagulant therapy. nih.gov

Several large-scale clinical trials have underscored the prognostic significance of 11-dehydro-thromboxane B2. The HEART Outcomes Prevention Evaluation (HOPE) study found that individuals in the highest quartile of 11-dehydro-thromboxane B2 levels had a significantly increased risk of cardiovascular death compared to those in the lowest quartile. japsonline.com Similarly, the CHARISMA (Clopidogrel for High Atherothrombotic Risk and Ischemic Stabilization, Management, and Avoidance) trial demonstrated that elevated 11-dehydro-thromboxane B2 levels in patients on aspirin (B1665792) therapy were linked to a higher risk of myocardial infarction, stroke, and cardiovascular death. nih.govjapsonline.com These findings suggest that persistent thromboxane biosynthesis, as indicated by high 11-dehydro-thromboxane B2 levels, contributes to the residual risk of ischemic events despite standard antiplatelet therapy. nih.gov

Table 2: Clinical Studies on 11-Dehydro-thromboxane B2 and Ischemic Events

| Study/Trial | Patient Population | Key Finding |

|---|---|---|

| Prospective Cohort Study | Patients with nonvalvular atrial fibrillation | Higher urinary 11-dehydro-thromboxane B2 is associated with increased cardiovascular events and mortality. nih.gov |

| HOPE Study | High-risk cardiovascular patients | Patients in the highest quartile of 11-dehydro-thromboxane B2 had a 1.8-fold higher risk of cardiovascular death. japsonline.com |

Beyond Cardiovascular Disease: Other Biological Functions

Modulation of Eosinophil and Basophil Activity via Chemoattractant Receptor-homologous Molecule Expressed on TH2 Cells (CRTH2)

Beyond its role in the cardiovascular system, 11-dehydro-thromboxane B2 has been shown to be a full agonist of the Chemoattractant Receptor-homologous Molecule expressed on TH2 cells (CRTH2). manchester.ac.uknih.gov This receptor is prominently expressed on eosinophils, basophils, and T-helper 2 (Th2) lymphocytes, which are key players in allergic inflammation. manchester.ac.uknih.govdovepress.com

Activation of CRTH2 by 11-dehydro-thromboxane B2 induces a range of cellular responses in eosinophils and basophils, including shape change and calcium flux. manchester.ac.uknih.gov This activation is inhibited by ramatroban, a dual thromboxane receptor and CRTH2 antagonist, but not by a selective thromboxane receptor antagonist, confirming the specific action of 11-dehydro-thromboxane B2 on CRTH2. manchester.ac.uknih.gov Given that 11-dehydro-thromboxane B2 can be produced in environments where prostaglandin (B15479496) D2, the primary ligand for CRTH2, may not be present, it suggests an independent role for this thromboxane metabolite in modulating allergic responses. manchester.ac.uknih.gov

Chemotactic Effects on Immune Cells

A significant function of 11-dehydro-thromboxane B2, mediated through CRTH2, is its ability to act as a chemoattractant for specific immune cells. manchester.ac.uksemanticscholar.org It has been demonstrated to be chemotactic for eosinophils, inducing their migration. manchester.ac.uknih.govsemanticscholar.org This suggests that 11-dehydro-thromboxane B2 may play a role in recruiting eosinophils to sites of inflammation. semanticscholar.org

The chemotactic effect of 11-dehydro-thromboxane B2 has been further confirmed in studies using cells transfected with the human CRTH2 receptor, which showed migration in response to this compound. manchester.ac.uknih.gov This chemotactic property highlights a potential mechanism by which the thromboxane pathway can influence inflammatory cell infiltration in various disease states, including allergic conditions and potentially inflammatory bowel disease. nih.gov

Emerging Roles in Other Disease States (e.g., Cancer, Renal Function)

The biological significance of 11-dehydro-thromboxane B2 is an expanding area of research, with emerging evidence suggesting its involvement in other pathologies beyond cardiovascular and allergic diseases. Persistent thromboxane A2 biosynthesis, indicated by elevated urinary 11-dehydro-thromboxane B2, has been associated with a number of conditions, including chronic kidney disease. nih.gov The ratio of 11-dehydro-thromboxane B2 to creatinine in urine is being explored as a potential indicator of both cardiovascular risk and renal health. rupahealth.com While direct mechanistic links are still under investigation, these associations point towards a broader role for the thromboxane pathway in systemic diseases. The potential involvement of 11-dehydro-thromboxane B2 in cancer is also an area of nascent research, though the specific mechanisms and clinical implications are yet to be fully elucidated.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 11-Dehydro-thromboxane B2 |

| Thromboxane A2 |

| Thromboxane B2 |

| Prostaglandin D2 |

| P-selectin |

| E-selectin |

| Ramatroban |

Analytical Methodologies for 11 Dehydro Thromboxane B2 Quantification in Research Settings

Spectrometric Techniques

Spectrometric methods, particularly those coupled with chromatography, are considered the gold standard for quantification due to their high selectivity and accuracy. They involve the physical separation of the analyte from other sample components followed by its detection and quantification based on its mass-to-charge ratio.

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive method for the quantification of 11-dehydro-TXB2. pnas.org Due to the low volatility of this compound, chemical derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. pnas.org A common approach involves the formation of a methoxime, pentafluorobenzyl (PFB) ester, and trimethylsilyl (TMS) ether derivative. pnas.org

Stable isotope dilution, using a deuterated internal standard (e.g., tetradeuterated this compound), is employed to ensure high accuracy and precision by correcting for analyte losses during sample preparation and analysis. nih.govnih.gov The analysis is often performed using negative-ion chemical ionization (NICI), which provides high sensitivity for electrophilic derivatives like PFB esters. pnas.orgnih.gov Quantification is achieved through selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard. For instance, one method monitored the daughter fragments at m/z 345 and 349 from the parent fragment ions at m/z 615 and 619, respectively. nih.gov

Validation studies of GC-MS methods have demonstrated excellent performance. One fully validated GC-tandem MS (GC-MS/MS) method reported an interassay coefficient of variation of 1.3% and a relative recovery of 84.6 ± 2.5% for this compound added to urine. nih.gov This high selectivity significantly simplifies sample purification compared to single quadrupole MS determination. nih.gov

Table 1: Performance Characteristics of a GC-MS/MS Method for 11-Dehydro-thromboxane B2 Quantification

| Parameter | Value | Reference |

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with NICI | nih.gov |

| Sample Matrix | Human Urine | nih.gov |

| Derivatization | Pentafluorobenzyl (PFB) moiety | nih.gov |

| Interassay Coefficient of Variation | 1.3% | nih.gov |

| Relative Recovery | 84.6 ± 2.5% | nih.gov |

| Ions Monitored (Daughter/Parent) | m/z 345/615 (endogenous), m/z 349/619 (internal standard) | nih.gov |

| Reported Excretion Values | 615 - 975 ng/24 h (healthy males) | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for many researchers due to its high throughput, specificity, and reduced need for complex derivatization compared to GC-MS. nih.govresearchgate.net Ultra-performance liquid chromatography (UPLC), which uses smaller column particles, offers even faster analysis times and improved resolution. nih.govcelerion.com

In a typical LC-MS/MS workflow, this compound and its deuterium-labeled internal standard are first extracted from the biological matrix (e.g., urine) using solid-phase extraction (SPE). nih.govcelerion.com The extracted sample is then injected into the LC system, where the analyte is separated from other components on a reverse-phase column, such as a C18 column. celerion.com

The separated analyte then enters the mass spectrometer, which is operated in the selected reaction monitoring (SRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for both the analyte and its internal standard. nih.gov A common transition monitored for this compound is from the precursor ion at m/z 367 to the product ion at m/z 161. nih.govcelerion.com

LC-MS/MS methods for this compound have been thoroughly validated, demonstrating good linearity over a wide concentration range (e.g., 50 pg to 10 ng per tube). nih.gov Furthermore, values determined by LC-MS/MS have shown a strong correlation with those obtained by GC-MS, confirming the method's accuracy. nih.gov A validated UPLC-MS/MS assay for urinary this compound reported a quantification range of 25.0 – 2500 pg/mL using a 1 mL sample volume. celerion.com

Table 2: Example of UPLC-MS/MS Method Parameters for 11-Dehydro-thromboxane B2 Analysis

| Parameter | Specification | Reference |

| Chromatography | ||

| System | Waters ACQUITY UPLC I-Class | celerion.com |

| Column | Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm | celerion.com |

| Mobile Phase A | Water / Acetic Acid (75:25 v/v) | celerion.com |

| Mobile Phase B | Methanol / Acetonitrile (60:40 v/v) | celerion.com |

| Flow Rate | 0.45 mL/min | celerion.com |

| Mass Spectrometry | ||

| System | SCIEX Triple Quad 5500 / 6500 | celerion.com |

| Ionization | APCI / Negative | celerion.com |

| MRM Transition (Analyte) | m/z 367.0 -> 161.0 | celerion.com |

| MRM Transition (Internal Standard) | m/z 371.0 -> 309.0 | celerion.com |

| Performance | ||

| Assay Range | 25.0 – 2500 pg/mL | celerion.com |

| Recovery from Urine | 91.0 – 96.0% | celerion.com |

Immunoassays

Immunoassays are widely used for the quantification of this compound due to their high throughput, cost-effectiveness, and ease of use. These methods rely on the specific binding of an antibody to the analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format for this compound. walkinlab.comlabcorp.com Most available kits are competitive assays. caymanchem.comsigmaaldrich.com In this format, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound (e.g., conjugated to alkaline phosphatase) for a limited number of binding sites on a specific antibody, which is often coated onto a 96-well plate. fda.govmybiosource.com After an incubation period, the unbound components are washed away. A substrate is then added, and the enzyme converts it into a colored product. The intensity of the color, which is read by a spectrophotometer, is inversely proportional to the concentration of this compound in the sample. sigmaaldrich.commybiosource.com

Commercial ELISA kits are available with varying performance characteristics. For example, one monoclonal antibody-based kit has an assay range of 15.6-2,000 pg/ml and a sensitivity (80% B/B₀) of approximately 34 pg/ml. caymanchem.com The validity of ELISA methods has been confirmed through good correlation with radioimmunoassay (RIA) (r = 0.972) and GC-MS. nih.govcaymanchem.com The AspirinWorks® Test Kit is an example of an FDA-cleared ELISA used to determine levels of this compound in human urine. walkinlab.comfda.gov

Radioimmunoassay (RIA) is another sensitive immunoassay technique that has been developed and validated for measuring this compound in plasma and urine. nih.govnih.gov Similar to ELISA, RIA is a competitive binding assay. It involves competition between unlabeled this compound (from the sample) and a radiolabeled version of the analyte (the tracer, e.g., 11-[³H]dehydro-thromboxane B2 methyl ester) for binding sites on a specific antibody. nih.govnih.gov After separation of the antibody-bound and free tracer, the amount of radioactivity in the bound fraction is measured. The concentration of the analyte in the sample is inversely related to the measured radioactivity.

RIA methods can be highly sensitive, with some capable of detecting as little as 1 pg/ml of this compound. nih.gov To improve specificity and remove interfering substances from complex matrices like urine and plasma, sample purification steps, such as immunoaffinity purification, can be employed prior to RIA analysis. nih.gov The validity of RIA results has been confirmed by comparison with GC-MS. nih.gov

A critical consideration for all immunoassays is the specificity of the antibody and its potential for cross-reactivity with other related compounds. nih.gov The accuracy of an immunoassay is highly dependent on the antibody's ability to distinguish between this compound and its other metabolites, such as thromboxane (B8750289) B2 (TXB2), 2,3-dinor-TXB2, and especially 11-dehydro-2,3-dinor-TXB2. nih.govcaymanchem.com

Studies have shown significant discrepancies between different ELISA kits due to variations in antibody specificity. nih.gov For example, a second-generation ELISA using a mouse monoclonal antibody was found to have significant cross-reactivity with 11-dehydro-2,3-dinor-TXB2, a metabolite present in substantial concentrations in urine. nih.gov This cross-reactivity resulted in higher measured values compared to a first-generation polyclonal antibody-based ELISA and UPLC-MS/MS, reducing the assay's accuracy and clinical utility. nih.gov In contrast, some monoclonal antibodies have been developed with very low cross-reactivity for TXB2 (<0.1%) and 2,3-dinor-TXB2 (<0.1%). nih.govnih.gov Therefore, it is essential to characterize the cross-reactivity profile of the antibody used in an immunoassay to ensure reliable and accurate quantification of this compound. nih.gov

Table 3: Reported Cross-Reactivity of Different Antibodies for 11-Dehydro-thromboxane B2 Immunoassays

| Antibody Type | Cross-Reactant | Cross-Reactivity (%) | Reference |

| Monoclonal | 11-dehydro-2,3-dinor Thromboxane B₂ | 330% | caymanchem.com |

| Monoclonal | Prostaglandin (B15479496) D₂ | 0.12% | caymanchem.com |

| Monoclonal | 2,3-dinor Thromboxane B₂ | 0.10% | caymanchem.com |

| Monoclonal | Thromboxane B₂ | 0.08% | caymanchem.com |

| Monoclonal | Thromboxane B₂ | 0.05% | nih.govphysiology.org |

| Monoclonal | 2,3-dinor-thromboxane B₂ | 0.06% | nih.govphysiology.org |

| Monoclonal | Thromboxane B₂, 2,3-dinor-thromboxane B₂ | <0.05% | nih.gov |

| Polyclonal | 11-dehydro-2,3-dinor Thromboxane B₂ | Not significant | nih.gov |

Sample Collection, Preparation, and Stability in Research Studies

The accuracy of 11-Dehydro-thromboxane B2 (this compound) quantification is highly dependent on meticulous sample collection, appropriate preparation, and consideration of the analyte's stability. The choice of biological matrix—primarily urine or plasma—dictates the specific protocols required to ensure reliable and reproducible results.

Urinary Excretion Rate Normalization (e.g., Creatinine Ratio)

For the assessment of systemic thromboxane A2 production, urine is often the preferred biological sample. nih.govrupahealth.com This preference is due to its non-invasive collection method and, crucially, because it circumvents the issue of artificial platelet activation that can occur during blood draws. nih.govpnas.org However, urinary concentrations of metabolites can vary significantly based on an individual's hydration status and renal function, making direct measurements potentially misleading.

To address this, urinary this compound levels are typically normalized to the excretion of creatinine. rupahealth.com Creatinine is a metabolic byproduct of muscle metabolism that is excreted into the urine at a relatively constant rate. rupahealth.com By calculating the ratio of this compound to creatinine (commonly expressed as pg/mg of creatinine), researchers can effectively correct for variations in urine dilution, providing a more accurate index of thromboxane biosynthesis. nih.govrupahealth.com

Research has shown that for the purpose of evaluating this compound levels, spot urine samples are generally sufficient, eliminating the need for cumbersome 24-hour urine collections. researchgate.net Studies investigating the intra-day variation of the metabolite found no significant fluctuations, indicating that a single sample can be representative. researchgate.net For enhanced prognostic accuracy, some studies have suggested that further adjustment for the estimated glomerular filtration rate (eGFR) in addition to creatinine normalization can strengthen the association between urinary thromboxane metabolite levels and clinical outcomes. nih.gov

Proper collection and storage are paramount for sample integrity. Protocols often specify the use of preservative tubes for urine collection, which are then frozen to maintain stability until analysis. clevelandheartlab.comlabcorp.com

Challenges in Plasma and Serum Measurement

While urinary measurement is common, quantifying this compound in plasma or serum presents a distinct set of challenges. The primary difficulty is the potential for ex vivo platelet activation during the process of blood collection. nih.govnih.gov The venipuncture itself can activate platelets locally, leading to the synthesis of Thromboxane A2, which is rapidly converted to its downstream metabolites, including Thromboxane B2 (TXB2) and this compound. nih.govnih.gov

This artifactual production can artificially inflate the measured concentrations, making it difficult to determine the true endogenous levels of these compounds. nih.govpnas.org Studies have demonstrated this effect clearly; when blood was drawn sequentially from an indwelling catheter, plasma TXB2 concentrations increased substantially over time, while this compound levels remained stable. nih.gov This greater stability makes this compound a more reliable biomarker than TXB2 for plasma-based analysis. nih.govpnas.org

Despite its relative stability compared to TXB2, several factors must be controlled. The type of collection vial (e.g., containing EDTA or sodium citrate) and the time elapsed between sample collection and centrifugation can significantly impact the stability of thromboxane metabolites. nih.gov Furthermore, the concentration of this compound in plasma is exceedingly low, typically in the range of 1-2 pg/mL, which demands highly sensitive analytical methods for accurate detection. nih.govnih.gov

Methodological Comparisons and Inter-Assay Variability

Several analytical techniques are used to quantify this compound, each with its own advantages and limitations. The main methods fall into two categories: mass spectrometry-based assays and immunoassays.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard methods due to their high specificity and accuracy. nih.govnih.gov These techniques can distinguish this compound from other structurally similar metabolites, minimizing the risk of cross-reactivity. nih.govnih.gov However, they are often more time-consuming, require significant technical expertise, and are less suited for high-throughput screening. nih.gov

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are more widely used in clinical research due to their higher throughput, lower cost, and relative ease of use. nih.govfda.gov These assays utilize antibodies to detect the target molecule.

A significant consideration when using immunoassays is the potential for inter-assay variability and differences in antibody specificity. nih.gov Different commercial assay kits may yield different results for the same sample. A notable study compared a first-generation polyclonal antibody-based ELISA with a second-generation monoclonal antibody-based ELISA for measuring urinary this compound. nih.gov The results revealed a significant discrepancy, with the monoclonal assay reporting substantially higher median values than the polyclonal assay. nih.gov Further investigation using UPLC-MS/MS confirmed that the polyclonal assay's results were closer to the true value. nih.gov The discrepancy was attributed to the monoclonal antibody cross-reacting with another major thromboxane metabolite, 11-dehydro-2,3-dinor-TXB2, which compromised the accuracy and clinical utility of the second-generation assay. nih.gov

The precision and accuracy of an assay are critical. One report on a modified GC-MS method cited a precision of +/- 7% and an accuracy of 90%. nih.gov Inter-assay variability, or the variation in results of the same sample tested on different occasions or with different assay kits, should ideally be low (generally less than 15%) to ensure that data can be compared reliably across studies or over time. salimetrics.com

Interactive Data Tables

Table 1: Methodological Comparison of Urinary 11-Dehydro-thromboxane B2 Quantification

| Analytical Method | Median Value (pg/mg creatinine) | Key Finding | Source |

| Polyclonal Antibody ELISA | 399 | Values were similar to those obtained by the UPLC-MS/MS gold standard. | nih.gov |

| Monoclonal Antibody ELISA | 856 | Values were significantly higher due to cross-reactivity with 11-dehydro-2,3-dinor-TXB2. | nih.gov |

| UPLC-MS/MS | (Reference Standard) | Used to validate the accuracy of the immunoassays. | nih.gov |

Table 2: Reported Normal or Baseline Ranges of 11-Dehydro-thromboxane B2

| Sample Type | Analytical Method | Reported Range | Source |

| Urine | GC-MS | 370 +/- 137 pg/mg creatinine | nih.gov |

| Plasma | GC-MS | 1.5 +/- 0.4 pg/mL | nih.gov |

| Plasma | GC/NICI-MS | 0.9 - 1.8 pg/mL | nih.gov |

Clinical and Translational Research Utilizing 11 Dehydro Thromboxane B2 As a Biomarker

Assessment of Cardiovascular Risk Stratification

11-Dehydro-thromboxane B2 (11-dehydro-TXB2), a stable metabolite of thromboxane (B8750289) A2, serves as a crucial urinary biomarker for assessing platelet activation and the associated risk of cardiovascular events. rupahealth.com Its measurement provides valuable insights into an individual's propensity for clot formation, which is a key factor in the development of atherogenesis and myocardial infarction. rupahealth.com Elevated urinary levels of this compound are frequently observed in individuals with metabolic syndrome, particularly those at high risk for atherosclerotic cardiovascular diseases (ASCVDs). rupahealth.comnih.gov This elevation can help identify patients who may benefit from primary prevention strategies, such as aspirin (B1665792) therapy. rupahealth.comnih.gov

Studies have shown that urinary this compound levels are often increased in males with metabolic syndrome, with two-thirds of patients in one study showing elevated levels (≥2500 pg/mg creatinine). nih.gov Among these patients, a significant portion were also identified as having a high or very high risk of ASCVDs. nih.gov The measurement of this biomarker is considered a reliable method for evaluating cardiovascular risk because it reflects the in vivo production of thromboxane A2, a potent mediator of platelet aggregation. rupahealth.comjapsonline.com

The clinical utility of this compound extends to various patient populations. For instance, in patients with nonvalvular atrial fibrillation, elevated levels of this biomarker are associated with an increased risk of cardiovascular events, even when patients are receiving oral anticoagulants. nih.gov This suggests that this compound can identify a residual risk for cardiovascular events in this patient group. nih.gov

Interactive Data Table: Cardiovascular Risk Factors Associated with this compound

| Risk Factor | Association with this compound | Clinical Implication |

|---|---|---|

| Metabolic Syndrome | Elevated levels are frequent in males with metabolic syndrome. nih.gov | May help select patients for primary prevention with aspirin. nih.gov |

| Atrial Fibrillation | Associated with residual risk of cardiovascular events despite anticoagulant treatment. nih.gov | Identifies patients at higher risk for future events. nih.gov |

| Atherosclerotic Cardiovascular Disease (ASCVD) | Elevated levels are associated with higher risk of adverse outcomes. nih.gov | Indicates persistent vascular inflammation and platelet activation. nih.gov |

Prediction of Major Adverse Cardiovascular Events (MACE)

Urinary this compound has emerged as a significant predictor of Major Adverse Cardiovascular Events (MACE), which include conditions like non-fatal myocardial infarction, revascularization, and cardiovascular death. taylorandfrancis.com In patients with acute myocardial infarction (AMI), baseline levels of this compound measured during the event were found to be higher in those who experienced MACE within a one-year follow-up period. ahajournals.orgnih.gov One study demonstrated that the incidence of cumulative MACE increased by 266% in the highest quartile of this compound levels compared to the lowest quartile. ahajournals.org

A multivariate regression model identified this compound as one of the best predictors for one-year cumulative MACE, with an odds ratio of 1.58. nih.gov An increase of 1 in the natural logarithm of this compound was associated with a 58.1% increased risk of developing MACE within one year after an AMI. ahajournals.org Furthermore, in male patients with high baseline levels of this compound (≥1,496 pg/mg Cr), a significantly higher rate of MACE was observed compared to those with normal levels (41.2% vs. 5.7%). japsonline.comjapsonline.com This suggests that elevated this compound can identify patients at a higher risk for future adverse cardiovascular outcomes. nih.gov

Association with Acute Myocardial Infarction Outcomes and Left Ventricular Function

In the context of acute myocardial infarction (AMI), levels of this compound provide prognostic information regarding patient outcomes and left ventricular performance. ahajournals.orgnih.gov Studies have shown that this compound levels are inversely correlated with left ventricular ejection fraction (LVEF) both at the time of the initial hospitalization for AMI and at a one-year follow-up. ahajournals.orgnih.gov Specifically, patients with the most severely impaired LVEF (<30%) during an AMI had the highest levels of this compound. ahajournals.org

The level of this compound on admission for AMI was also found to be a predictor of LVEF after one year. ahajournals.org Patients with impaired LVEF at the one-year mark had higher baseline levels of the biomarker compared to those with normal LVEF. ahajournals.org This indicates that this compound not only predicts future adverse events but also offers insight into the potential for long-term recovery of heart function following a myocardial infarction. ahajournals.orgnih.gov

Correlation with Metabolic and Inflammatory Risk Factors (e.g., Homocysteine, LDL Cholesterol, Adiponectin)

Levels of this compound are significantly correlated with several well-known cardiovascular risk factors, including metabolic and inflammatory markers. nih.gov In aspirin-naive men with metabolic syndrome, urinary this compound was found to be distinctly and positively correlated with serum concentrations of homocysteine, high-sensitivity C-reactive protein (hs-CRP), and adiponectin. nih.gov Furthermore, total cholesterol was also identified as a predictor of urinary this compound levels. nih.gov

The positive association with homocysteine is noteworthy, as homocysteine is considered an independent risk factor for atherosclerosis in patients with metabolic syndrome. nih.gov The correlation with hs-CRP suggests a link between platelet activation and cardiovascular inflammation. rupahealth.com The relationship with adiponectin may be explained by its compensatory actions in reducing oxidative stress, which can enhance platelet activity. nih.gov These associations underscore the role of this compound as a biomarker that integrates information from various pathological pathways contributing to cardiovascular disease.

Interactive Data Table: Correlation of this compound with Other Biomarkers

| Biomarker | Nature of Correlation with this compound | Reference Finding |

|---|---|---|

| Homocysteine | Positive and significant. nih.gov | Identified as a predictor of this compound levels. nih.gov |

| hs-CRP | Positive and significant. nih.gov | Suggests a link to cardiovascular inflammation. rupahealth.com |

| Adiponectin | Positive and significant. nih.gov | May reflect a compensatory response to oxidative stress. nih.gov |

| LDL Cholesterol | Correlated. nih.gov | Associated with overall cardiovascular risk. nih.gov |

| P-selectin | Significant correlation (r=0.319). nih.gov | Indicates advanced platelet and endothelial activation. nih.gov |

| E-selectin | Significant correlation (r=0.245). nih.gov | Reflects endothelial activation. nih.gov |

Monitoring of Antiplatelet Therapy Efficacy

Measuring urinary levels of this compound is a reliable method for monitoring the effectiveness of antiplatelet therapies, particularly aspirin. mygeneticdnacenter.comwikipedia.org Since aspirin works by irreversibly inhibiting platelet cyclooxygenase-1 (COX-1), it reduces the production of thromboxane A2. nih.govnih.gov Consequently, in patients who are responding to aspirin therapy, the levels of its metabolite, this compound, should be significantly reduced. labcorp.com This makes this compound a valuable tool for assessing patient compliance and the biological effectiveness of the treatment. mygeneticdnacenter.com

The test helps physicians determine if aspirin is effectively inhibiting platelet aggregation. rupahealth.commygeneticdnacenter.com If levels remain high despite therapy, it may indicate that the patient is not achieving the expected antiplatelet effect, leaving them at a higher risk for thrombotic events. mygeneticdnacenter.com

Disease-Specific Biomarker Applications

The measurement of 11-dehydro-thromboxane B2 serves as a critical tool in clinical and translational research, offering insights into platelet activation across a spectrum of diseases. As a stable metabolite of the potent but short-lived thromboxane A2, its levels in urine and plasma provide a reliable window into in vivo thromboxane biosynthesis. wikipedia.orgnih.gov This has facilitated its use as a biomarker in various pathological conditions where platelet activation is a key feature.

Ischemic Stroke and Cerebral Infarction Research

In the context of ischemic stroke and cerebral infarction, 11-dehydro-thromboxane B2 has been identified as a key indicator of platelet hyperfunction. Research has consistently shown elevated levels of this biomarker in patients who have experienced these cerebrovascular events, highlighting its potential role in diagnosis and in understanding the underlying pathophysiology.

Studies have demonstrated that plasma concentrations of 11-dehydro-thromboxane B2 are significantly higher in patients with cerebral thrombosis compared to healthy control subjects. One study reported mean plasma levels of 5.4 ± 2.5 pg/mL in patients versus 1.8 ± 0.9 pg/mL in controls, underscoring its efficacy in distinguishing between these two groups. nih.gov In fact, plasma 11-dehydro-thromboxane B2 was found to be a more effective parameter for this distinction than its precursor, thromboxane B2. nih.gov

Similarly, urinary levels of 11-dehydro-thromboxane B2 are markedly increased during the acute phase of an ischemic stroke. nih.gov Research comparing stroke patients not taking aspirin with age-matched controls found median urinary concentrations to be significantly higher in the patient group (4,314 pg/mg of creatinine) compared to the control group (1,788 pg/mg of creatinine). nih.gov This elevation in platelet and coagulation activation markers appears to be consistent across different stroke subtypes, suggesting it may not be useful for predicting the specific clinical mechanism (e.g., cardioembolic vs. non-cardioembolic) in the acute phase. nih.gov

The influence of antiplatelet therapy is also evident in the levels of this biomarker. Stroke patients who were taking aspirin at the time of the event showed significantly lower urinary 11-dehydro-thromboxane B2 values compared to those not on aspirin (964 pg/mg of creatinine vs. 4,314 pg/mg of creatinine, respectively). nih.gov

| Patient Group | Biomarker | Measurement | Finding | Reference |

|---|---|---|---|---|

| Cerebral Thrombosis Patients vs. Healthy Controls | Plasma 11-dehydro-thromboxane B2 | pg/mL | 5.4 ± 2.5 in Patients vs. 1.8 ± 0.9 in Controls | nih.gov |

| Ischemic Stroke Patients (Aspirin-Naive) vs. Age-Matched Controls | Urinary 11-dehydro-thromboxane B2 | pg/mg of creatinine | Median of 4,314 in Patients vs. 1,788 in Controls | nih.gov |

| Ischemic Stroke Patients (on Aspirin) vs. Ischemic Stroke Patients (Aspirin-Naive) | Urinary 11-dehydro-thromboxane B2 | pg/mg of creatinine | Median of 964 in Aspirin group vs. 4,314 in Aspirin-Naive group | nih.gov |

Peripheral Arterial Occlusive Disease Studies

Research into peripheral arterial occlusive disease (PAOD) has utilized 11-dehydro-thromboxane B2 to assess platelet activation and predict outcomes, particularly in patients undergoing interventions like percutaneous transluminal angioplasty (PTA).

A key finding in this area is the prognostic value of preoperative 11-dehydro-thromboxane B2 levels. Studies have shown a strong correlation between elevated preoperative urinary levels and a composite endpoint of death, myocardial infarction, and stroke during a 12-month follow-up period after PTA. jpp.krakow.plnih.gov The odds ratio for this composite endpoint was found to be 7.42 for patients with higher preoperative levels, indicating a significant risk. jpp.krakow.plnih.gov

Furthermore, the PTA procedure itself appears to induce a transient increase in thromboxane generation. The mean urinary concentration of 11-dehydro-thromboxane B2 was significantly higher immediately following PTA (2098.1 ± 1661.8 pg/mg creatinine) compared to the levels measured the morning before the procedure (1524.4 ± 1404.2 pg/mg creatinine). nih.gov However, these perioperative elevations in the biomarker did not show a correlation with the incidence of restenosis or reocclusion during the follow-up period. jpp.krakow.pl

| Time of Measurement | Mean Level (pg/mg creatinine ± SD) | Significance | Reference |

|---|---|---|---|

| Pre-PTA (T0) | 1524.4 ± 1404.2 | Baseline | nih.gov |

| Immediately Post-PTA (T1) | 2098.1 ± 1661.8 | Significantly higher than pre-PTA levels. Correlated with adverse cardiovascular events. | jpp.krakow.plnih.gov |

| 1 Month Post-PTA | 1458.1 ± 1240.8 | Follow-up measurement. | nih.gov |

| 3 Months Post-PTA | 1623.3 ± 1362.2 | Follow-up measurement. | nih.gov |

| 6 Months Post-PTA | 1314.8 ± 1378.7 | Follow-up measurement. | nih.gov |

| 12 Months Post-PTA | 1473.2 ± 1455.2 | Follow-up measurement. | nih.gov |

Metabolic Syndrome and Diabetes Mellitus Investigations

Elevated platelet activity is a known complication in metabolic syndrome (MS) and diabetes mellitus, contributing to the increased risk of atherosclerotic cardiovascular diseases in these populations. Urinary 11-dehydro-thromboxane B2 has emerged as a valuable non-invasive biomarker for assessing this risk. mdpi.comunicatt.it

In aspirin-naive male patients with metabolic syndrome, a high incidence of elevated urinary 11-dehydro-thromboxane B2 has been observed. nih.gov One study found that two-thirds of these patients had levels at or above 2500 pg/mg creatinine. mdpi.comnih.gov The levels of this biomarker were found to be associated with several other cardiovascular risk factors, including hyperhomocysteinemia, inflammation (indicated by hs-CRP), fat distribution (waist-to-hip ratio), hypercholesterolemia, and adiponectin concentrations. mdpi.comnih.gov

In the context of diabetes, large-scale studies have confirmed that urinary 11-dehydro-thromboxane B2 is enhanced. unicatt.it The ASCEND trial, which included nearly 6,000 participants with diabetes, found that higher levels of the biomarker were associated with factors such as older age, female sex, smoking, type 2 diabetes, and a higher urinary albumin-to-creatinine ratio. unicatt.it After adjusting for these factors, higher urinary 11-dehydro-thromboxane B2 was marginally associated with an increased risk of serious vascular events or revascularizations and major bleeding events. unicatt.it

| Condition | Key Finding | Associated Factors/Predictors | Reference |

|---|---|---|---|

| Metabolic Syndrome (Aspirin-Naive Males) | Two-thirds of patients had elevated urinary levels (≥2500 pg/mg creatinine). | Homocysteine, hs-CRP, adiponectin, waist-to-hip ratio, total cholesterol. | mdpi.comnih.gov |

| Diabetes (ASCEND Trial) | Higher urinary levels were associated with a marginally increased risk of serious vascular events and major bleeding. | Older age, female sex, smoking, type 2 diabetes, higher body size, higher urinary albumin/creatinine ratio. | unicatt.it |

Cardiorenal Syndrome Research

Cardiorenal syndrome involves a complex interplay between cardiac and renal dysfunction, where the failure of one organ can induce or accelerate the failure of the other. nih.govresearchgate.net The pathophysiology is multifaceted, involving hemodynamic, neurohormonal, and inflammatory pathways. semanticscholar.org While a host of biomarkers are under investigation to better diagnose and stratify risk in cardiorenal syndrome, the direct role and specific research findings for 11-dehydro-thromboxane B2 in this syndrome are not yet well-established in dedicated studies. However, given that cardiovascular disease, renal impairment, and diabetes are all conditions associated with both cardiorenal syndrome and increased thromboxane biosynthesis, it represents a logical area for future investigation. unicatt.itrupahealth.com

Retinal Vein Occlusion Research

Retinal vein occlusion (RVO) is fundamentally a thrombotic disease where a blood clot blocks a retinal vein. nih.gov Given the central role of platelets in thrombosis, 11-dehydro-thromboxane B2 is being investigated as a biomarker in this condition.

Research has suggested that variations in thromboxane production may be a causative factor in RVO. nih.gov A study comparing RVO patients who did not have diabetes to healthy volunteers found that the thromboxane levels were significantly higher in the patient group. nih.gov This indicates a state of heightened platelet activation in individuals with RVO, pointing to 11-dehydro-thromboxane B2 as a potentially valuable biomarker for understanding the disease's formation and for the development of preventative or therapeutic strategies against thrombosis in the eye and elsewhere. nih.gov

Membranous Nephropathy Research

Patients with membranous nephropathy (MN), a leading cause of nephrotic syndrome in adults, are at an increased risk for thromboembolic events. nih.govnih.gov As 11-dehydro-thromboxane B2 is a direct indicator of in vivo thrombus formation, its utility as a biomarker in MN is an active area of research.

A recent study successfully established a new, highly sensitive time-resolved fluorescence immunoassay (TRFIA) for detecting serum 11-dehydro-thromboxane B2. nih.gov Using this method, the study demonstrated that the serum levels of 11-dehydro-thromboxane B2 were significantly higher in patients with MN compared to healthy subjects (P < 0.05). nih.gov These findings suggest that elevated 11-dehydro-thromboxane B2 could serve as a valuable tool for evaluating the risk of thromboembolic complications in the MN patient population, potentially guiding prophylactic antithrombotic therapy. nih.gov

| Disease | Sample Type | Key Research Finding | Clinical Implication | Reference |

|---|---|---|---|---|

| Retinal Vein Occlusion (RVO) | Urine | Thromboxane levels were significantly higher in non-diabetic RVO patients compared to healthy volunteers. | May play a role in the formation of RVO and serve as a biomarker for thrombotic risk. | nih.gov |

| Membranous Nephropathy (MN) | Serum | Levels of 11-dehydro-thromboxane B2 were significantly higher in MN patients than in healthy subjects. | Has potential for evaluating the risk of thromboembolic events in this patient group. | nih.gov |

Research in Other Thrombotic and Inflammatory Conditions (e.g., Immune-Mediated Hemolytic Anemia in Animal Models)

Thromboembolic disease stands as a significant cause of mortality in dogs diagnosed with immune-mediated hemolytic anemia (IMHA), a condition characterized by the immune system's destruction of its own red blood cells. bohrium.comvin.comdvm360.com The prothrombotic state in IMHA necessitates reliable biomarkers to assess thrombotic risk. nih.gov In this context, urinary 11-dehydro-thromboxane B2 (u11-dTXB2), a stable metabolite of thromboxane A2, has been investigated as a potential biomarker. nih.govnih.gov

A prospective case-control study involving 20 dogs with primary IMHA and 17 healthy control dogs aimed to determine if u11-dTXB2 concentrations are elevated in dogs with IMHA and whether these levels correlate with survival or clinical suspicion of thrombosis. nih.gov The concentration of u11-dTXB2 was measured using an ELISA and normalized to urine creatinine concentration (u11-dTXB:Cr). bohrium.comnih.gov

The research found that the baseline u11-dTXB:Cr was significantly higher in dogs with IMHA compared to the healthy control group. bohrium.comnih.gov However, the study did not find a statistically significant difference in u11-dTXB:Cr levels between the dogs with IMHA that survived to 30 days and those that did not. nih.gov Similarly, there was no significant association between u11-dTXB:Cr concentrations and the clinical suspicion of thrombotic disease in the affected dogs. bohrium.comnih.gov

These findings suggest that while u11-dTXB:Cr is elevated in dogs with IMHA, confirming a prothrombotic state, its utility as a prognostic biomarker for survival or thrombosis in this specific population was not established in this study. bohrium.comnih.gov

Interactive Table: Urinary 11-dehydro-thromboxane B2 Levels in Dogs with IMHA

| Group | Median u11-dTXB:Cr | Range of u11-dTXB:Cr | P-value (vs. Healthy Dogs) |

| Dogs with IMHA (n=20) | 3.75 | 0.83-25.36 | .003 |

| Healthy Dogs (n=17) | 0.65 | 0.24-2.57 | N/A |

| Data sourced from a prospective case-control study. bohrium.comnih.gov |

Pharmacological Modulation of 11 Dehydro Thromboxane B2 Pathways and Therapeutic Implications

Impact of Cyclooxygenase Inhibitors (e.g., Aspirin (B1665792), NSAIDs)

Cyclooxygenase (COX) inhibitors are a cornerstone in the modulation of thromboxane (B8750289) production. Their effects on 11-dehydro-thromboxane B2 levels are a direct consequence of their mechanism of action on the COX enzymes.

Mechanism of Action and Effect on 11-Dehydro-thromboxane B2 Levels

Aspirin and non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor of thromboxane A2. wjgnet.com

Aspirin is unique among COX inhibitors in that it irreversibly acetylates a serine residue in the active site of the COX enzyme. nih.gov This covalent modification permanently deactivates the enzyme. In platelets, which lack a nucleus and the ability to synthesize new proteins, the effect of aspirin lasts for the entire lifespan of the platelet, which is approximately 8 to 9 days. nih.gov This irreversible inhibition of COX-1 in platelets leads to a profound and sustained reduction in the production of thromboxane A2, and consequently, a significant decrease in the urinary excretion of its metabolite, 11-dehydro-thromboxane B2. wjgnet.com

Studies have demonstrated the quantitative impact of aspirin on 11-dehydro-thromboxane B2 levels. For instance, daily low-dose aspirin has been shown to significantly reduce urinary 11-dehydro-thromboxane B2 in individuals with diabetes. nih.govnih.gov One study found that daily aspirin resulted in a 71% lower level of this metabolite compared to a placebo group. nih.govnih.gov

The following table summarizes the effect of aspirin on urinary 11-dehydro-thromboxane B2 levels from a clinical study.

| Treatment Group | Mean Reduction in Urinary 11-dehydro-thromboxane B2 | Confidence Interval |

| Aspirin vs. Placebo | 71% | 64-76% |

| Adherent Aspirin Users vs. Placebo | 72% | 69-75% |

Data from the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial. nih.govnih.gov

NSAIDs, such as ibuprofen and naproxen, also inhibit COX enzymes, but their action is reversible. nih.gov This means that their effect on thromboxane production is temporary and dependent on the drug's concentration in the blood. Regular use of NSAIDs can lead to a reduction in 11-dehydro-thromboxane B2 levels, but the effect is not as sustained as with aspirin. mayoclinic.org

Differential Inhibition of Platelet vs. Non-Platelet Thromboxane Production

The expression of COX enzymes varies in different cell types, leading to a differential effect of inhibitors on platelet and non-platelet thromboxane production. Platelets primarily express COX-1, which is the main target of low-dose aspirin. wjgnet.com By irreversibly inhibiting platelet COX-1, aspirin effectively shuts down the primary source of thromboxane A2 involved in platelet aggregation. nih.gov

However, other cells, such as monocytes, macrophages, and endothelial cells, can express COX-2, particularly in inflammatory states. mdpi.com COX-2 can also contribute to the total body production of thromboxane A2. wjgnet.com Low-dose aspirin has a minimal effect on COX-2, meaning that non-platelet sources of thromboxane may persist even in individuals taking aspirin. mdpi.com This residual thromboxane production can be a contributing factor to the phenomenon of "aspirin resistance," where the clinical antiplatelet effect of aspirin is less than expected.

Thromboxane Receptor Antagonists and Their Research Applications

Thromboxane receptor antagonists, also known as TP receptor antagonists, represent another class of drugs that interfere with the thromboxane pathway. Instead of inhibiting the production of thromboxane A2, these agents block its action at the cellular level by binding to and inhibiting the thromboxane A2 receptor. pharmacologyeducation.orgnih.gov

These antagonists have been valuable tools in research to elucidate the role of the thromboxane pathway in various physiological and pathological processes. By specifically blocking the receptor, researchers can investigate the consequences of thromboxane signaling independently of its synthesis.

Several thromboxane receptor antagonists have been developed and investigated for therapeutic use, including:

Terutroban: This orally active TP antagonist was evaluated in large clinical trials for the secondary prevention of cardiovascular and cerebrovascular events. pharmacologyeducation.orgnih.gov

Ifetroban: A potent and selective thromboxane receptor antagonist that has been studied in various cardiovascular conditions. nih.gov

Seratrodast: An orally active TP antagonist that has been used clinically for the treatment of asthma in some countries. pharmacologyeducation.org

Research using these antagonists has helped to confirm the role of thromboxane A2 in platelet aggregation, vasoconstriction, and bronchoconstriction. Furthermore, these studies have shed light on the involvement of the thromboxane pathway in the pathophysiology of conditions such as atherosclerosis, myocardial infarction, and stroke. nih.gov However, the clinical success of these agents has been mixed, with some large trials failing to demonstrate superiority over existing therapies like aspirin. nih.gov

Investigational Therapies Targeting Thromboxane Pathways

Research into new ways to modulate the thromboxane pathway is ongoing, with several investigational therapies under development. These novel approaches aim to offer more potent or specific inhibition of the pathway, potentially overcoming some of the limitations of existing drugs.

One area of investigation is thromboxane synthase inhibitors . These drugs, such as dazoxiben and ozagrel , work by specifically blocking the enzyme thromboxane synthase, which converts PGH2 to thromboxane A2. droracle.aipatsnap.com A potential advantage of this approach is that it may redirect the precursor PGH2 towards the synthesis of other prostaglandins (B1171923), such as prostacyclin (PGI2), which has anti-platelet and vasodilatory effects. nih.gov

Another promising strategy is the development of dual thromboxane synthase inhibitors and receptor antagonists . nih.gov Compounds like ridogrel possess both activities in a single molecule. researchgate.net The rationale behind this dual action is to not only prevent the synthesis of thromboxane A2 but also to block the action of any residual thromboxane A2 and other prostanoids that can activate the TP receptor. kuleuven.be This combined approach is hypothesized to provide more complete and effective inhibition of the thromboxane pathway than either mechanism alone. nih.gov

The following table provides a summary of some investigational therapies targeting the thromboxane pathway.

| Class of Drug | Example(s) | Mechanism of Action |

| Thromboxane Synthase Inhibitors | Dazoxiben, Ozagrel | Inhibit the enzyme that synthesizes thromboxane A2 from PGH2. droracle.aipatsnap.com |

| Dual Thromboxane Synthase Inhibitors and Receptor Antagonists | Ridogrel | Simultaneously inhibit thromboxane synthase and block the thromboxane receptor. researchgate.net |

These investigational therapies hold the potential to provide new options for patients with cardiovascular and other diseases where the thromboxane pathway plays a significant role. Further research and clinical trials are needed to fully evaluate their efficacy and safety.

Future Directions and Emerging Research Avenues for 11 Dehydro Thromboxane B2

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

Future research will increasingly position the measurement of 11-dehydro-thromboxane B2 within a broader systems biology context through multi-omics approaches. techscience.com These strategies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the molecular landscape of complex diseases. techscience.comresearchgate.net Platelet proteomics and metabolomics, for instance, are powerful tools for understanding the nuanced roles of platelets in hemostasis and pathophysiology. researchgate.net By correlating levels of 11-dehydro-thromboxane B2 with comprehensive proteomic and metabolomic profiles of platelets and plasma, researchers can uncover novel pathways and mediators of thrombo-inflammation. mdpi.com This integrated approach can help identify new biomarkers and develop more targeted therapies for conditions where platelet activation is a key feature. mdpi.commdpi.com Advanced proteomic techniques, in particular, are expected to provide deeper insights into the molecular biology of platelets, aiding in drug development and the identification of diagnostic markers for platelet activation. researchgate.net

Genomic and Epigenomic Factors Influencing 11-Dehydro-thromboxane B2 Metabolism

The biosynthesis of thromboxane (B8750289) A2, and consequently the levels of its metabolite 11-dehydro-thromboxane B2, is dependent on the cyclooxygenase (COX) pathway. nih.govnih.gov Individual variability in the response to antiplatelet drugs like aspirin (B1665792) highlights the potential influence of genetic factors on this pathway. nih.gov Future research will likely focus on identifying specific genomic and epigenomic factors that regulate the expression and activity of enzymes involved in thromboxane metabolism, such as COX-1 and COX-2. nih.govnih.gov Understanding these genetic determinants could explain why some individuals have persistently high levels of 11-dehydro-thromboxane B2 despite aspirin therapy, a condition associated with increased risk of vascular events. nih.gov This knowledge could pave the way for personalized medicine, where antiplatelet therapy is tailored based on an individual's genetic profile to achieve optimal suppression of thromboxane production.

Role in Environmental Health Research (e.g., Air Pollution Exposure)

Urinary 11-dehydro-thromboxane B2 is emerging as a valuable biomarker in environmental health research, particularly in studies examining the cardiovascular effects of air pollution. duke.edu Platelet activation is a potential pathophysiological mechanism by which exposure to air pollutants like ozone and particulate matter (PM2.5) contributes to cardiovascular disease. duke.edued.ac.uk Studies have demonstrated an association between short-term ozone exposure and increased urinary concentrations of 11-dehydro-thromboxane B2, indicating that ozone is linked to platelet activation. duke.edu For example, one study found that a 4.47 µg/m3 incremental change in 2-week ozone exposure was associated with a 22.33% increase in the level of this metabolite. duke.edu This application provides a non-invasive method to assess the biological impact of environmental exposures and helps to elucidate the mechanisms linking air quality to public health.

Development of Novel Diagnostic and Prognostic Tools

Elevated urinary levels of 11-dehydro-thromboxane B2 have shown significant promise as a prognostic marker in various clinical settings. nih.gov It is recognized as an indicator of platelet activation and is elevated in conditions such as cardiovascular disease, diabetes, and metabolic syndrome. mdpi.comrupahealth.com

Recent research has highlighted its potential utility in predicting outcomes in patients with COVID-19. nih.gov In hospitalized COVID-19 patients, higher initial levels of urinary 11-dehydro-thromboxane B2 were associated with longer hospitalizations, more thrombotic events, and greater mortality. nih.gov Similarly, in patients with stable coronary artery disease (CAD) on aspirin therapy, elevated levels are a significant predictor of long-term mortality. nih.gov One study identified an optimal cut-point of 1597.8 pg/mg creatinine for predicting five-year mortality risk in this patient population. nih.gov Its association with vascular inflammation further supports its role in predicting adverse cardiovascular outcomes. nih.gov The development of refined, rapid, and cost-effective assays will further enhance its integration into routine clinical practice as a tool for risk stratification and patient management. nih.gov

| Patient Population | Key Finding | Associated Outcome | Source |

|---|---|---|---|

| Stable Coronary Artery Disease (CAD) | Optimal cut-point of 1597.8 pg/mg creatinine for predicting mortality. | All-cause mortality over five years. | nih.gov |